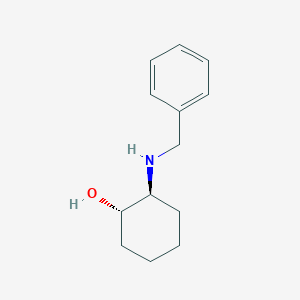

(1S,2S)-2-(benzylamino)cyclohexanol

Description

Properties

IUPAC Name |

(1S,2S)-2-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCYFUGUYIMEQ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427548 | |

| Record name | (1S,2S)-2-(benzylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322407-34-1 | |

| Record name | (1S,2S)-2-(benzylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of (1S,2S)-2-(benzylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-(benzylamino)cyclohexanol is a chiral amino alcohol that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone and defined stereochemistry make it a valuable chiral building block and an effective ligand in asymmetric catalysis. This technical guide provides an in-depth overview of its physical and chemical properties, methodologies for its synthesis, and its applications, with a focus on its role in facilitating stereoselective transformations.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below. It is important to note that while some experimental values are available, others are estimated based on structurally similar compounds due to a lack of specific data in the published literature.

| Property | Value | Source |

| CAS Number | 322407-34-1 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents | [2][3] |

| pKa | Data not available |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, based on the analysis of its structural motifs and data from analogous compounds, the expected spectroscopic characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine protons on the cyclohexyl ring attached to the hydroxyl and amino groups, and the remaining methylene protons of the cyclohexane ring.

| Protons | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| Benzylic (CH₂) | ~3.8 |

| CH-OH | ~3.5 |

| CH-NH | ~2.8 |

| Cyclohexyl (CH₂) | 1.0 - 2.0 |

| OH and NH | Broad, variable |

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the aromatic carbons, the benzylic carbon, the two methine carbons of the cyclohexane ring bearing the hydroxyl and amino groups, and the methylene carbons of the cyclohexyl ring.

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 127 - 140 |

| Benzylic (CH₂) | ~52 |

| CH-OH | ~75 |

| CH-NH | ~60 |

| Cyclohexyl (CH₂) | 20 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for O-H and N-H stretching, as well as C-H stretching from both aromatic and aliphatic components.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3300 - 3400 (broad) |

| N-H Stretch (secondary amine) | 3300 - 3500 (sharp) |

| C-H Stretch (aromatic) | >3000 |

| C-H Stretch (aliphatic) | <3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ | 205.15 |

Experimental Protocols

Synthesis of Racemic trans-2-(benzylamino)cyclohexanol

A common method for the synthesis of the racemic precursor is the aminolysis of cyclohexene oxide with benzylamine. This reaction proceeds via an SN2-type mechanism, leading to the trans product.

Procedure:

-

In a round-bottom flask, combine cyclohexene oxide and an equimolar amount of benzylamine, either neat or in a suitable solvent such as ethanol.

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove any excess benzylamine and solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield racemic trans-2-(benzylamino)cyclohexanol.

Optical Resolution

The separation of the racemic mixture into its individual enantiomers can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or its derivatives.

Procedure:

-

Dissolve the racemic trans-2-(benzylamino)cyclohexanol in a suitable solvent (e.g., ethanol or isopropanol).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Add the solution of the resolving agent to the solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be required.

-

Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

To liberate the free amine, dissolve the diastereomeric salt in water and treat it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Extract the enantiomerically enriched this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the final product. The enantiomeric purity can be determined by chiral HPLC.

Caption: General workflow for the synthesis of this compound.

Applications in Asymmetric Catalysis

The primary application of this compound is as a chiral ligand in asymmetric catalysis. The presence of both a hydroxyl and an amino group in a defined stereochemical relationship allows it to form stable chelate complexes with various metal centers. This creates a well-defined chiral environment that can effectively control the stereochemical outcome of a chemical reaction.

One notable application is in the enantioselective addition of organozinc reagents to aldehydes. In this transformation, the chiral amino alcohol acts as a catalyst to produce optically active secondary alcohols with high enantioselectivity.

Caption: Catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde.

Biological Significance

While this compound is primarily utilized as a synthetic tool, the β-amino alcohol structural motif is prevalent in numerous biologically active molecules and pharmaceuticals[4]. Chiral β-amino alcohols are known to exhibit a wide range of biological activities, including potential as analgesic agents[5]. The specific spatial arrangement of the amino and hydroxyl groups is often crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, this compound serves as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological activities and potential signaling pathway interactions of this compound.

References

(1S,2S)-2-(benzylamino)cyclohexanol CAS number and molecular structure

An In-depth Technical Guide to (1S,2S)-2-(benzylamino)cyclohexanol

This compound is a chiral β-amino alcohol that serves as a valuable building block and ligand in asymmetric synthesis. Its rigid cyclohexane framework and well-defined stereochemistry are crucial for inducing chirality in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and resolution, and its applications in research and drug development.

Molecular Structure and Core Properties

The molecular structure of this compound consists of a cyclohexane ring with hydroxyl and benzylamino groups in a trans configuration, both with the (S) stereochemistry at their respective chiral centers (C1 and C2).

Chemical Structure:

Quantitative data and core physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 322407-34-1[1][2] |

| Molecular Formula | C₁₃H₁₉NO[1][2] |

| Molecular Weight | 205.30 g/mol [1] |

| Appearance | White solid[1] |

| Melting Point | 92 °C[3] |

| Purity (Typical) | 98%[2] |

Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for this compound and its racemic precursor, which are essential for its characterization.

Table 1: NMR Data for rac-trans-2-(benzylamino)cyclohexanol Note: Data is for the racemic mixture (rac-3) as reported in Organic Syntheses, which is expected to be nearly identical to that of the pure enantiomer.

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 7.10–7.58 | (m, 6H, Ar-H and NH) |

| (500 MHz, CDCl₃) | 3.96 | (d, J = 15 Hz, 1H, N-CH₂) |

| 3.69 | (d, J = 15 Hz, 1H, N-CH₂) | |

| 3.21–3.30 | (m, 1H, CH-OH) | |

| 2.26–2.50 | (m, 1H, CH-N) | |

| 1.00-2.12 | (m, 8H, cyclohexyl CH₂) | |

| ¹³C NMR | 140.5 | (Ar C) |

| (125 MHz, CDCl₃) | 128.4 | (Ar C) |

| 128.1 | (Ar C) | |

| 127.0 | (Ar C) | |

| 73.8 | (CH-OH) | |

| 63.1 | (CH-N) | |

| 50.7 | (N-CH₂) | |

| 33.2, 30.5, 25.1, 24.3 | (cyclohexyl CH₂) | |

| Source: Organic Syntheses, 2008, 85, 106-117.[1][4] |

Table 2: IR, MS, and Elemental Analysis for this compound

| Technique | Data |

| Infrared (IR) | (KBr): 3295, 3060, 2933, 2854, 1602, 1496, 1449, 1356, 1292, 1219, 1152, 1077 cm⁻¹[1] |

| Mass Spectrometry (MS) | (EI, 70 eV) m/z: 205 (M⁺, 36%), 146 (90%), 91 (100%)[1][4] |

| Elemental Analysis | Calculated for C₁₃H₁₉NO: C, 76.06%; H, 9.33%; N, 6.82%. Found: C, 75.87%; H, 9.18%; N, 6.72%[1][4] |

| Source: Organic Syntheses, 2008, 85, 106-117.[1][4] |

Experimental Protocols: Synthesis and Resolution

The preparation of enantiomerically pure this compound is achieved through a two-stage process: first, the synthesis of the racemic trans-amino alcohol, followed by classical chemical resolution.[1]

This procedure involves the direct aminolysis of cyclohexene oxide with benzylamine.

Materials:

-

Cyclohexene oxide (98%)

-

Benzylamine (99%)

-

Dichloromethane

Procedure:

-

A high-pressure autoclave equipped with a glass inlay and a magnetic stirrer is charged with cyclohexene oxide (50.0 g, 0.51 mol) and benzylamine (109.0 g, 1.02 mol).[1]

-

The autoclave is sealed and purged with nitrogen.[1]

-

The reaction mixture is heated to 120 °C and maintained at this temperature for 24 hours.[1]

-

After cooling to room temperature, the reaction mixture is transferred from the glass inlay using dichloromethane for rinsing.[1]

-

The combined organic phases are concentrated on a rotary evaporator. Residual starting materials are removed under high vacuum (1 mmHg) at room temperature for 11 hours.[1]

-

The resulting product, racemic trans-2-(N-benzyl)amino-1-cyclohexanol, is obtained as a light yellow solid (110.68 g, 99% yield) and can be used in the next step without further purification.[1]

The racemic mixture is resolved by forming diastereomeric salts with a chiral resolving agent. To obtain the (1S,2S)-amino alcohol, (R)-mandelic acid is used.[1]

Materials:

-

Racemic trans-2-(N-benzyl)amino-1-cyclohexanol

-

(R)-(-)-Mandelic acid

-

Ethyl acetate

-

Diethyl ether

-

1 N NaOH solution

Procedure:

-

The crude racemic amino alcohol from Part A is dissolved in ethyl acetate.[1]

-

The filtrate from the crystallization of the (1R,2R)-enantiomer (which is performed first using (S)-mandelic acid) contains the enriched (1S,2S)-enantiomer. This filtrate is washed with 1 N aq. NaOH solution and the aqueous layer is back-extracted with diethyl ether.[1]

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude (1S,2S)-enriched amino alcohol as a pale yellow oil.[1]

-

This enriched oil is dissolved in ethyl acetate. A solution of (R)-mandelic acid (0.5 equivalents) in ethyl acetate/diethyl ether is added slowly over 5 hours at room temperature.[1]

-

The mixture is stirred overnight at ambient temperature, then cooled to 0 °C for 5 hours to induce crystallization of the diastereomeric salt.[1]

-

The crystallized (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol is collected by suction filtration, washed with ethyl acetate and diethyl ether, and dried in vacuo.[1]

The pure diastereomeric salt is treated with a base to release the free amino alcohol.

Materials:

-

Diastereomeric salt from Part B

-

5 N NaOH solution

-

Diethyl ether

-

MgSO₄

Procedure:

-

The mandelic acid salt is suspended in a separatory funnel containing diethyl ether and water.[4]

-

A 5 N NaOH solution is added carefully in small portions over approximately 45-60 minutes.[4]

-

The layers are separated, and the aqueous layer is extracted multiple times with diethyl ether.[4]

-

The combined organic phases are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product, this compound, as a white solid (yields typically 90–93%).[4]

Logical Workflow and Applications

The following diagram illustrates the logical workflow for the synthesis and resolution of this compound.

Caption: Experimental workflow for the synthesis and resolution of this compound.

Chiral β-amino alcohols are a privileged structural motif found in numerous pharmaceuticals and biologically active natural products.[5] The defined spatial relationship between the amino and hydroxyl groups is often critical for binding to biological targets like enzymes and receptors.

-

Chiral Ligands: this compound is primarily used as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of reactions such as the reduction of prochiral ketones or the addition of organometallic reagents to aldehydes.

-

Chiral Building Blocks: In drug discovery, enantiomerically pure compounds are essential, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. This compound serves as a key starting material, allowing for the introduction of two defined stereocenters into a target molecule, which is a crucial step in the synthesis of complex APIs.[5]

References

Synthesis of Enantiopure (1S,2S)-2-(benzylamino)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiopure (1S,2S)-2-(benzylamino)cyclohexanol, a valuable chiral building block in organic synthesis and drug development. The document outlines two primary synthetic strategies: asymmetric synthesis starting from an achiral precursor and the resolution of a racemic mixture. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a laboratory setting.

Introduction

Enantiopure 1,2-amino alcohols are crucial structural motifs in a vast array of pharmaceuticals and chiral catalysts. The defined stereochemistry of this compound, with its vicinal amino and hydroxyl groups on a cyclohexane scaffold, makes it a highly sought-after intermediate for the synthesis of complex chiral molecules. This guide details reliable and reproducible methods for its preparation in high enantiomeric purity.

Synthetic Strategies

Two principal pathways for the synthesis of enantiopure this compound are presented:

-

Route A: Asymmetric Synthesis. This approach directly generates the desired enantiomer from an achiral starting material, cyclohexene oxide, through an enantioselective ring-opening reaction.

-

Route B: Chiral Resolution. This classic method involves the synthesis of a racemic mixture of trans-2-(benzylamino)cyclohexanol, followed by separation of the enantiomers using a chiral resolving agent.

The choice between these routes may depend on factors such as catalyst availability, desired scale, and the economic feasibility of the resolving agent.

Diagram of Synthetic Pathways

Caption: Overview of the two synthetic routes to this compound.

Route A: Asymmetric Synthesis Protocol

This route provides direct access to the chiral amine precursor, (1S,2S)-2-aminocyclohexanol, from cyclohexene oxide.

Step 1: Enantioselective Synthesis of (1S,2S)-2-(Phenylcarbamoyloxy)cyclohexan-1-ol

This step involves the highly enantioselective addition of phenyl carbamate to cyclohexene oxide, catalyzed by an oligomeric (salen)Co-OTf complex.

-

To a solution of cyclohexene oxide (1.0 mmol) in a suitable solvent is added phenyl carbamate (1.2 mmol).

-

The oligomeric (salen)Co-OTf catalyst (1-2 mol%) is added, and the mixture is stirred at 50 °C for 24-48 hours.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Step 2: Hydrolysis to (1S,2S)-2-Aminocyclohexanol

The carbamate intermediate is hydrolyzed under basic conditions to yield the free amino alcohol.

-

The purified (1S,2S)-2-(phenylcarbamoyloxy)cyclohexan-1-ol from the previous step is dissolved in a methanolic solution of potassium hydroxide.

-

The mixture is heated at reflux for 4-6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford (1S,2S)-2-aminocyclohexanol.

Step 3: N-Benzylation via Reductive Amination

The final step involves the formation of the target compound through reductive amination of the chiral amino alcohol with benzaldehyde.

-

To a solution of (1S,2S)-2-aminocyclohexanol (1.0 mmol) in methanol (10 mL) is added benzaldehyde (1.1 mmol).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

The reaction is cooled to 0 °C, and sodium borohydride (1.5 mmol) is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield enantiopure this compound.

Diagram of Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of the target compound.

Route B: Chiral Resolution Protocol

This route involves the synthesis of the racemic product followed by separation of the enantiomers.

Step 1: Synthesis of rac-trans-2-(Benzylamino)cyclohexanol

-

Cyclohexene oxide is reacted with benzylamine to yield a mixture of cis and trans isomers of 2-(benzylamino)cyclohexanol.

-

The trans isomer is isolated by column chromatography or crystallization.

Step 2: Chiral Resolution with Di-p-toluoyl-L-tartaric Acid

The racemic trans-2-(benzylamino)cyclohexanol is resolved by forming diastereomeric salts with an enantiopure chiral acid.[1]

-

A solution of racemic trans-2-(benzylamino)cyclohexanol (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

A solution of di-p-toluoyl-L-tartaric acid (0.5-0.6 equiv) in the same solvent is added.[1]

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

The crystals are collected by filtration and washed with a small amount of cold solvent.

-

The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer.

Step 3: Liberation of Enantiopure this compound

The desired enantiomer is liberated from its diastereomeric salt by treatment with a base.

-

The crystalline diastereomeric salt is suspended in water.

-

An aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) is added until the pH is basic.

-

The free amine is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield enantiopure this compound.

Diagram of Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of the racemic product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound.

Table 1: Asymmetric Synthesis of (1S,2S)-2-Aminocyclohexanol Precursor

| Step | Reaction | Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1 | Enantioselective Ring-Opening of Cyclohexene Oxide | (salen)Co-OTf | 91 | 95 |

| 2 | Hydrolysis of Carbamate | - | High | >99 (after recrystallization) |

Table 2: Chiral Resolution of rac-trans-2-(Benzylamino)cyclohexanol

| Resolving Agent | Diastereomeric Excess (d.e., %) | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e., %) |

| Di-p-toluoyl-L-tartaric acid | 99.5 | 92 | >99 |

Table 3: N-Benzylation via Reductive Amination

| Substrate | Reducing Agent | Yield (%) |

| (1S,2S)-2-Aminocyclohexanol | Sodium Borohydride | 85-95 |

Characterization Data

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expected signals include aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), the benzylic CH₂ protons, methine protons on the cyclohexane ring adjacent to the hydroxyl and amino groups, and the methylene protons of the cyclohexane ring.

-

¹³C NMR: Expected signals include those for the aromatic carbons, the benzylic carbon, the two methine carbons of the cyclohexane ring bearing the hydroxyl and amino groups, and the methylene carbons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol is expected. A peak corresponding to the N-H stretch of the secondary amine will also be present in a similar region.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (205.30 g/mol ) should be observed.

-

Chiral HPLC/GC: To confirm the enantiomeric purity of the final product.

This guide provides a robust framework for the successful synthesis of enantiopure this compound. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific laboratory settings.

References

A Technical Guide to the Spectroscopic Data Analysis of (1S,2S)-2-(benzylamino)cyclohexanol

Introduction

(1S,2S)-2-(benzylamino)cyclohexanol is a chiral amino alcohol, a class of compounds that are highly valuable as resolving agents, chiral auxiliaries, and ligands in asymmetric synthesis. The precise stereochemistry and the presence of both amino and hydroxyl functional groups allow it to form well-defined chiral environments when chelated to metal centers. An accurate structural confirmation and purity assessment are paramount for its effective application. This guide provides a comprehensive overview of the expected spectroscopic data and standard experimental protocols for the analysis of this compound, intended for researchers in synthetic chemistry and drug development.

Spectroscopic Data Presentation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.85 | Doublet | 1H | Benzylic proton (CH₂Ph) |

| ~ 3.75 | Doublet | 1H | Benzylic proton (CH₂Ph) |

| ~ 3.10 | Multiplet | 1H | CH-OH |

| ~ 2.45 | Multiplet | 1H | CH-NH |

| Variable | Broad Singlet | 2H | OH and NH |

| ~ 1.00 - 2.10 | Multiplet | 8H | Cyclohexane ring protons (4 x CH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 140.0 | Quaternary aromatic C |

| ~ 128.5 | Aromatic CH |

| ~ 128.2 | Aromatic CH |

| ~ 127.1 | Aromatic CH |

| ~ 75.0 | C-OH |

| ~ 62.0 | C-NH |

| ~ 51.5 | Benzylic CH₂ |

| ~ 35.0 | Cyclohexane CH₂ |

| ~ 30.0 | Cyclohexane CH₂ |

| ~ 25.0 | Cyclohexane CH₂ |

| ~ 24.5 | Cyclohexane CH₂ |

Table 3: Predicted FT-IR Characteristic Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (Broad) | O-H Stretch | Alcohol |

| 3300 - 3500 (Medium) | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1050 - 1150 | C-O Stretch | Secondary Alcohol |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Interpretation |

| 205 | [M]⁺ (Molecular Ion) |

| 187 | [M - H₂O]⁺ |

| 114 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion, often the base peak) |

| 57 | Common fragment from cyclohexyl ring cleavage[1] |

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule.[2]

-

Sample Preparation : Accurately weigh 5-10 mg of the purified this compound.[3] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[2]

-

Data Acquisition : For ¹H NMR, ensure the relaxation delay (d1) is sufficient (typically 1-5 seconds) to allow for full relaxation of all protons. For quantitative measurements, a longer delay of at least five times the longest T1 relaxation time is necessary.[4] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[5]

-

Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[7] The mixture should be a fine, homogeneous powder. Place the powder into a pellet die and use a hydraulic press to form a thin, transparent pellet.[7]

-

Background Spectrum : Place the empty sample holder in the spectrometer and run a background scan. This measures the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

-

Sample Spectrum : Place the KBr pellet in the sample holder and acquire the spectrum.[7] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and fragmentation pattern of a compound.[8][9]

-

Sample Introduction : Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion.[8]

-

Ionization : The sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization, EI).[10] This process removes an electron, forming a positively charged molecular ion ([M]⁺), and often causes the molecule to break apart into smaller, charged fragments.[8][11]

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), where they are separated based on their m/z ratio.[10][12]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.[10] The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.[12] The most abundant ion is designated as the base peak with 100% relative intensity.[10]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. reddit.com [reddit.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

Navigating the Chiral Maze: An In-depth Technical Guide to the Stereochemistry of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are fundamental structural motifs prominently featured in a vast array of pharmaceuticals, natural products, and serve as indispensable chiral ligands and auxiliaries in asymmetric synthesis. The precise three-dimensional arrangement of the amino and hydroxyl groups around the chiral center(s) dictates the molecule's biological activity and chemical reactivity. Consequently, a thorough understanding and rigorous control of their stereochemistry are paramount in the realms of drug discovery, development, and materials science. This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis, separation, and stereochemical determination of chiral amino alcohols.

Stereoselective Synthesis of Chiral Amino Alcohols

The generation of enantiomerically pure or enriched amino alcohols is a cornerstone of modern organic synthesis. A multitude of strategies have been developed, each with its own advantages and substrate scope.

1.1. Asymmetric Catalysis:

Recent advancements in catalysis have enabled the direct and highly enantioselective synthesis of chiral amino alcohols. A notable example is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which provides a modular route to chiral β-amino alcohols with high enantiomeric excess (ee).[1] This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity, often achieving impressive results through straightforward recrystallization and deprotection steps.[1]

1.2. Biocatalysis:

Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a green and highly stereoselective approach to chiral amino alcohol synthesis.[2][3] Through the asymmetric reductive amination of α-hydroxy ketones, specific enantiomers can be produced with excellent ee. For instance, a combined whole-cell biotransformation process has been employed for the efficient synthesis of optically pure (1R, 2S)-norephedrine.[2]

1.3. Chiral Auxiliaries and Substrate Control:

Classical methods often rely on the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Pseudoephedrine, an inexpensive and readily available chiral amino alcohol, can be used as a chiral auxiliary in the synthesis of other chiral 1,2-amino alcohols from arylglyoxals.[4] Additionally, the reduction of α-amino ketones derived from natural amino acids provides a straightforward route to a variety of chiral β-amino alcohols.

Data Presentation: Stereoselectivity of Synthetic Methods

The following table summarizes the quantitative data on the stereoselectivity achieved in various synthetic methods for chiral amino alcohols.

| Chiral Amino Alcohol | Synthetic Method | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| β-Amino Alcohols | Cr-Catalyzed Asymmetric Cross-Coupling | Chromium/Chiral Ligand | - | up to 99% | [1] |

| (1R, 2S)-Norephedrine | Whole-Cell Biocatalysis | Acetohydroxyacid Synthase I & ω-Transaminase | - | >99% | [2] |

| γ-Amino Alcohols (anti) | Asymmetric Transfer Hydrogenation | Ir/α-substituted-amino acid amide | up to 96:4 | - | |

| γ-Amino Alcohols (syn) | Asymmetric Hydrogenation | Rh/(R)-BINAP | - | Excellent | |

| (S)-Prolinol | Reduction of (S)-proline | Lithium Aluminium Hydride | - | High optical purity | [5][6] |

Experimental Protocols for Stereochemical Analysis

A multi-faceted approach is typically employed to unambiguously determine the stereochemistry of a chiral amino alcohol. This involves a combination of chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating enantiomers and determining the enantiomeric excess of a chiral amino alcohol.[7][8]

Protocol: Enantiomeric Separation of a Chiral Amino Alcohol

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used for their broad applicability.[8][9][10]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes. The exact ratio is optimized for the specific analyte to achieve baseline separation.

-

Sample Preparation: Dissolve a small amount of the chiral amino alcohol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm for aromatic amino alcohols).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Protocol: Derivatization with Marfey's Reagent for Indirect Chiral HPLC Analysis

For amino alcohols that are difficult to resolve directly, derivatization with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) can be employed to form diastereomers that are separable on a standard achiral C18 column.[11][12][13][14]

-

Reaction Setup: In a small vial, dissolve the amino alcohol (approx. 1 mg) in 200 µL of acetone. Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Reaction Conditions: Add 80 µL of 1 M sodium bicarbonate solution. Heat the mixture at 40°C for 1 hour.

-

Quenching: After cooling to room temperature, quench the reaction by adding 40 µL of 2 M hydrochloric acid.

-

Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system equipped with a C18 column.

-

HPLC Analysis: The diastereomers are separated using a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile. Detection is typically performed at 340 nm.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) can be a powerful tool for determining enantiomeric excess.[16]

Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent

-

CSA Selection: Choose a suitable chiral solvating agent that is known to interact with amino alcohols, such as enantiopure 1,1'-bi-2-naphthol (BINOL) or its derivatives.

-

Sample Preparation: In an NMR tube, dissolve a known amount of the chiral amino alcohol (e.g., 5 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

-

Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis: In the presence of the CSA, the signals of the two enantiomers of the amino alcohol may be resolved into two distinct sets of peaks. The enantiomeric excess can be determined by integrating the corresponding signals for each enantiomer.

X-Ray Crystallography

For the unambiguous determination of the absolute configuration of a chiral amino alcohol, single-crystal X-ray diffraction is the gold standard, provided that a suitable single crystal can be obtained.[17][18]

Protocol: Absolute Configuration Determination

-

Crystallization: Grow a single crystal of the enantiomerically pure amino alcohol of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute configuration.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule and provides information about its stereochemical features.[19][20][21][22]

Protocol: Chiroptical Characterization

-

Sample Preparation: Prepare a solution of the chiral amino alcohol in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption. The solvent should be transparent in the wavelength range of interest.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the CD spectrum of the sample over the desired wavelength range (typically in the UV region for amino alcohols).

-

-

Data Analysis: The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the chiral molecule. The absolute configuration can often be assigned by comparing the experimental spectrum with that of a known compound or with a spectrum predicted by quantum chemical calculations.

Mandatory Visualizations

Experimental Workflow for Stereochemical Characterization

Caption: A typical experimental workflow for the stereochemical characterization of a chiral amino alcohol.

Logical Relationship for Isomer Determination

Caption: A decision tree for determining the relationship between two stereoisomers.[23]

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemical facets of clinical β-blockers: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolinol - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. scas.co.jp [scas.co.jp]

- 10. mdpi.com [mdpi.com]

- 11. ovid.com [ovid.com]

- 12. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isomer Flow Chart [uky.edu]

The Role of (1S,2S)-2-(benzylamino)cyclohexanol as a Chiral Building Block: A Technical Guide

(1S,2S)-2-(benzylamino)cyclohexanol stands as a significant chiral building block for researchers, scientists, and professionals in drug development. Its rigid cyclohexane framework and defined stereochemistry make it a valuable precursor for the synthesis of more complex chiral ligands and a powerful auxiliary in asymmetric synthesis. This technical guide provides an in-depth overview of its synthesis, properties, and, due to the limited availability of specific performance data in peer-reviewed literature, explores its role through the lens of closely related and well-documented chiral β-amino alcohols in key asymmetric transformations.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | (1S, 2S) |

| CAS Number | 322407-34-1 |

| Key Structural Features | Chiral β-amino alcohol with a benzyl-protected amine and a hydroxyl group on a cyclohexane ring. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic ring-opening of cyclohexene oxide with benzylamine. This reaction is typically catalyzed by a Lewis acid or proceeds under solvent-free conditions at elevated temperatures. The trans-diastereomer is the major product due to the backside attack of the amine on the epoxide.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

Materials:

-

Cyclohexene oxide

-

Benzylamine

-

Calcium trifluoroacetate [Ca(CF₃CO₂)₂] (catalyst)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a round-bottom flask, add cyclohexene oxide (1.0 eq) and benzylamine (1.05 eq).

-

Add a catalytic amount of calcium trifluoroacetate (e.g., 5 mol%).

-

Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Caption: Synthetic pathway for this compound.

Applications in Asymmetric Catalysis

Chiral β-amino alcohols like this compound are pivotal in asymmetric catalysis, primarily serving as chiral ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of the reaction.

While specific quantitative data for this compound is scarce in the readily available literature, its structural analogues have been extensively studied. The following sections present data and protocols for two key reactions where this class of compounds excels.

Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is a fundamental method for the formation of chiral secondary alcohols. Chiral β-amino alcohols are highly effective catalysts for this transformation.

Representative Data for Chiral β-Amino Alcohol Catalyzed Diethylzinc Addition to Benzaldehyde:

| Chiral Ligand | Ligand Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |

| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | 0 | 95 | 94 (R) |

| (-)-DAIB | 2 | 0 | 97 | 98 (S) |

| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | 92 | 99 (S) |

Data is for illustrative purposes to show the efficacy of this class of ligands.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

-

Chiral β-amino alcohol ligand (e.g., this compound)

-

Diethylzinc (in hexane)

-

Benzaldehyde

-

Anhydrous toluene

-

1 M HCl

Procedure:

-

In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol ligand (5-10 mol%) in anhydrous toluene.

-

Cool the solution to 0 °C and add diethylzinc (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the catalyst complex.

-

Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the chiral secondary alcohol by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral secondary alcohols from prochiral ketones, often employing isopropanol as the hydrogen source. Ruthenium complexes of chiral amino alcohols are particularly effective catalysts.

Representative Data for Ru-Catalyzed ATH of Acetophenone:

| Chiral Ligand | Catalyst System | Conversion (%) | ee (%) |

| (1R,2S)-Aminoindanol | [RuCl₂(p-cymene)]₂ / KOH | >95 | 92 (R) |

| TsDPEN | [RuCl₂(p-cymene)]₂ / KOtBu | >99 | 99 (R) |

Data is for illustrative purposes to show the efficacy of this class of ligands.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl₂(p-cymene)]₂

-

Chiral amino alcohol ligand (e.g., this compound)

-

Acetophenone

-

Isopropanol (anhydrous)

-

Potassium hydroxide (KOH)

Procedure:

-

In a nitrogen-purged flask, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral amino alcohol ligand (1.1 mol%) in anhydrous isopropanol.

-

Stir the mixture at room temperature for 20 minutes to form the pre-catalyst.

-

Add a solution of KOH (5 mol%) in isopropanol to activate the catalyst.

-

Add acetophenone (1.0 eq) to the reaction mixture.

-

Heat the reaction to a gentle reflux and monitor by TLC or GC.

-

Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the chiral alcohol by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Caption: General workflow for asymmetric transfer hydrogenation.

Role in Pharmaceutical Intermediate Synthesis

The chiral β-amino alcohol motif is present in numerous biologically active molecules and pharmaceuticals. The defined spatial arrangement of the amino and hydroxyl groups is often crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents. Its incorporation into a molecule can introduce the necessary chirality to achieve high efficacy and reduce off-target effects.

Conclusion

This compound is a versatile and valuable chiral building block in asymmetric synthesis. While specific, quantitative performance data for this particular ligand is not widely disseminated in the public domain, its structural characteristics place it firmly within a class of highly effective chiral β-amino alcohol ligands. The provided protocols and representative data for analogous systems offer a strong foundation for its application in the enantioselective synthesis of chiral alcohols, which are critical intermediates in the development of new pharmaceuticals. Further research into the catalytic activity of this compound and its derivatives is warranted to fully explore its potential in asymmetric catalysis.

The Architectonics of Chirality: An In-depth Guide to Asymmetric Synthesis Using Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic chemistry and pharmaceutical development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, stands as a cornerstone of this endeavor. This technical guide delves into the core principles and practical applications of one of the most powerful tools in the synthetic chemist's arsenal: chiral ligands. By forming complexes with metal catalysts, these intricate molecules create a chiral environment that directs the stereochemical outcome of a reaction, often with remarkable precision.

This guide will explore the fundamental concepts of asymmetric catalysis, survey key classes of chiral ligands, and provide detailed insights into seminal, highly enantioselective transformations. Through structured data, detailed experimental protocols, and clear visual representations of reaction mechanisms and workflows, we aim to equip researchers with the foundational knowledge to understand, select, and implement chiral ligand-based strategies in their own synthetic challenges.

Core Principles of Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis operates on the principle of transferring chiral information from a catalyst to a prochiral substrate. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The catalyst system typically consists of a metal center and a chiral ligand. The ligand, being chiral itself, coordinates to the metal, creating a C₂-symmetric or asymmetric coordination sphere.[1][2][][4][5][6] This chiral environment dictates the pathway of the reaction by favoring the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer over the other.

The efficacy of a chiral ligand is primarily evaluated by the enantiomeric excess (ee) of the product, a measure of the purity of one enantiomer in a mixture.[7][8][9][10] It is calculated as:

ee% = |(% major enantiomer) - (% minor enantiomer)|

A racemic mixture, with a 50:50 distribution of enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[7]

Privileged Chiral Ligands: A Survey of Key Classes

Certain families of chiral ligands have demonstrated broad applicability and high efficacy across a range of reactions, earning them the designation of "privileged ligands."[][11]

Diphosphine Ligands: BINAP and DuPhos

Axially chiral diphosphine ligands, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), are renowned for their use in asymmetric hydrogenation and other transformations.[1][12][13][14] The C₂-symmetric structure and the restricted rotation around the binaphthyl bond create a well-defined chiral pocket.[1] DuPhos ligands, a class of C₂-symmetric bisphospholanes, have also proven highly effective in asymmetric hydrogenations, particularly for the synthesis of chiral amino acids.[2][15]

Salen Ligands

Salen-type ligands are tetradentate Schiff bases that form stable complexes with a variety of metals.[16][17][18][19] Chiral salen complexes, particularly with manganese, are highly effective catalysts for the enantioselective epoxidation of unfunctionalized alkenes, a reaction known as the Jacobsen epoxidation.[16][20][21][22][23] The tunability of the salen ligand's steric and electronic properties allows for the optimization of enantioselectivity for different substrates.[16]

Seminal Applications in Asymmetric Synthesis

The following sections detail key reactions that exemplify the power of chiral ligands in asymmetric synthesis, complete with quantitative data and experimental protocols.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a BINAP ligand to achieve the highly enantioselective reduction of ketones and other functionalized double bonds.[24][25][26][27] This reaction has found widespread industrial application, including in the synthesis of the anti-inflammatory drug naproxen and the antibacterial agent levofloxacin.[27]

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref. |

| Methyl acetoacetate | Ru(OAc)₂((R)-BINAP) | Methanol | 100 | 25 | >99 | 99 (R) | [28] |

| 2-(6'-methoxy-2'-naphthyl)acrylic acid | [RuCl((S)-BINAP)(benzene)]Cl | Methanol | 4 | 20 | 100 | 97 (S) | [26] |

| Geraniol | [RuH((S)-BINAP)₂(PF₆)] | Methanol | 30 | 25 | 96 | 96 (R) | [26] |

A solution of methyl acetoacetate (1.0 g, 8.6 mmol) in degassed methanol (10 mL) is placed in a stainless-steel autoclave. The catalyst, [Ru(OAc)₂((R)-BINAP)] (4.1 mg, 0.0043 mmol, S/C = 2000), is added under an argon atmosphere. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm of H₂. The reaction mixture is stirred at 25°C for 12 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by distillation to afford methyl (R)-3-hydroxybutyrate. The enantiomeric excess is determined by chiral gas chromatography.[28]

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[29][30] The reaction employs a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand.[30][31][32] The choice of (+)-DET or (-)-DET determines which face of the alkene is epoxidized, providing access to either enantiomer of the product epoxide.

| Substrate | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |

| Geraniol | (+)-DET | CH₂Cl₂ | -20 | 95 | 95 | [29] |

| (Z)-3-Methyl-2-penten-1-ol | (-)-DET | CH₂Cl₂ | -20 | 80 | 98 | [33] |

| Cinnamyl alcohol | (+)-DET | CH₂Cl₂ | -20 | 85 | 96 | [33] |

A flame-dried Schlenk flask is charged with dichloromethane (50 mL) and cooled to -20°C. Titanium(IV) isopropoxide (2.94 mL, 10 mmol) is added, followed by (+)-diethyl tartrate (2.06 g, 10 mmol). The mixture is stirred for 10 minutes. Geraniol (1.54 g, 10 mmol) is then added. A solution of tert-butyl hydroperoxide in toluene (5.5 M, 4.0 mL, 22 mmol) is added dropwise over 30 minutes. The reaction is stirred at -20°C for 4 hours. The reaction is quenched by the addition of water (10 mL). The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the epoxy alcohol. The enantiomeric excess is determined by chiral HPLC.[33]

Jacobsen-Katsuki Epoxidation

Complementary to the Sharpless epoxidation, the Jacobsen-Katsuki epoxidation allows for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[20][21][22] The reaction utilizes a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (bleach).[21][22] This method has been instrumental in the synthesis of various pharmaceuticals, including the HIV protease inhibitor Indinavir.[21]

| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Ref. |

| (Z)-1-Phenylpropene | (R,R)-Jacobsen's Catalyst | NaOCl | 84 | 97 | [20] |

| 2,2-Dimethyl-2H-chromene | (R,R)-Jacobsen's Catalyst | m-CPBA | 92 | 98 | [21] |

| Indene | (S,S)-Jacobsen's Catalyst | NaOCl | 75 | 88 | [23] |

To a stirred solution of (Z)-1-phenylpropene (118 mg, 1.0 mmol) in dichloromethane (5 mL) at 0°C is added (R,R)-Jacobsen's catalyst (32 mg, 0.05 mmol). A buffered solution of sodium hypochlorite (1.0 M, 2.0 mL, 2.0 mmol) is then added dropwise over 1 hour. The reaction is stirred vigorously at 0°C for 12 hours. The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the corresponding epoxide. The enantiomeric excess is determined by chiral HPLC analysis.[20][23]

Conclusion and Future Outlook

Asymmetric synthesis using chiral ligands has matured from a niche area of academic research into an indispensable technology for the pharmaceutical and fine chemical industries. The development of privileged ligands like BINAP, DuPhos, and Salen derivatives has provided robust and predictable methods for the enantioselective synthesis of a vast array of chiral molecules. The examples highlighted in this guide represent only a fraction of the powerful transformations enabled by this approach.

Future advancements in this field will likely focus on the development of more sustainable and economical catalytic systems. This includes the design of ligands based on earth-abundant metals, the use of biocatalysis and directed evolution to create novel chiral catalysts, and the application of computational chemistry and machine learning to accelerate the discovery and optimization of new ligand architectures.[17] As our understanding of the intricate dance between metal, ligand, and substrate continues to deepen, the ability to craft molecules with absolute stereochemical precision will only become more refined, paving the way for the next generation of life-saving medicines and advanced materials.

References

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. DuPhos - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. youtube.com [youtube.com]

- 10. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 11. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 21. grokipedia.com [grokipedia.com]

- 22. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 23. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 24. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 25. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 26. nobelprize.org [nobelprize.org]

- 27. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 28. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 29. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 30. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]

- 31. dalalinstitute.com [dalalinstitute.com]

- 32. name-reaction.com [name-reaction.com]

- 33. researchgate.net [researchgate.net]

The Core Mechanism of Chiral Induction with Beta-Amino Alcohol Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral beta-amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands in a multitude of enantioselective transformations. Their utility stems from the strategic placement of a Lewis basic amino group and a hydroxyl moiety, which can coordinate to a metal center or participate in hydrogen bonding, creating a well-defined chiral environment. This guide provides a comprehensive overview of the core mechanisms of chiral induction using beta-amino alcohol ligands, focusing on two of the most significant applications: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction, can be rendered highly enantioselective through the use of chiral beta-amino alcohol ligands. This reaction is a benchmark for testing the efficacy of new chiral ligands.

Mechanism of Chiral Induction

The prevailing mechanism involves the formation of a dimeric zinc complex. The beta-amino alcohol ligand first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with a second molecule of diethylzinc and the aldehyde substrate. The chiral ligand dictates the facial selectivity of the ethyl group transfer from one of the zinc atoms to the aldehyde.

The transition state is a highly organized, chair-like six-membered ring involving the chiral ligand, two zinc atoms, the aldehyde, and the transferring ethyl group. The stereochemical outcome is determined by the steric interactions between the substituents on the aldehyde, the ligand, and the ethyl group in this transition state. The ligand's chiral backbone forces a specific conformation that minimizes steric hindrance, leading to the preferential attack on one of the prochiral faces of the aldehyde.

Below is a diagram illustrating the proposed catalytic cycle for this reaction.

Quantitative Data

The effectiveness of various beta-amino alcohol ligands in the enantioselective addition of diethylzinc to a range of aldehydes is summarized in the table below. The data highlights the influence of ligand structure and substrate electronics on both yield and enantiomeric excess (ee).

| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |

| (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | Benzaldehyde | 98 | 95 (R) | [1] |

| (1R,2S)-N-Pyrrolidinylnorephedrine | Benzaldehyde | 95 | 92 (R) | [2] |

| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | Benzaldehyde | 97 | 98 (S) | [3] |

| Fructose-derived β-amino alcohol | Benzaldehyde | 100 | 92 (S) | [4] |

| Fructose-derived β-amino alcohol | p-Chlorobenzaldehyde | 95 | 96 (S) | [4] |

| Fructose-derived β-amino alcohol | Cyclohexanecarboxaldehyde | 85 | 85 (S) | [4] |

Experimental Protocol: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

-

Chiral β-amino alcohol ligand (e.g., (1R,2S)-N,N-Dibutylnorephedrine, DBNE)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral β-amino alcohol ligand (0.02 mmol, 2 mol%) under an inert atmosphere (e.g., argon).

-

Anhydrous toluene (2 mL) is added, and the solution is stirred until the ligand dissolves.

-

The solution is cooled to 0 °C in an ice bath.

-

Diethylzinc solution (2.0 mL, 2.0 mmol, 2.0 equiv) is added dropwise to the stirred solution.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) is added dropwise.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

-

The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Chiral beta-amino alcohols, often in combination with ruthenium catalysts, are highly effective ligands for this transformation.

Mechanism of Chiral Induction: Noyori's Metal-Ligand Bifunctional Catalysis

The mechanism of ATH catalyzed by Ru(II)-complexes with chiral beta-amino alcohol or diamine ligands is described by Noyori's metal-ligand bifunctional catalysis model.[5] This mechanism does not involve direct coordination of the ketone substrate to the metal center. Instead, the reaction proceeds through a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state.

The key steps are:

-

Formation of the Active Catalyst: The pre-catalyst, typically a Ru(II)-arene complex, reacts with a base and the hydrogen donor (e.g., isopropanol or formic acid) to form an 18-electron ruthenium hydride species.

-

Hydrogen Transfer: The ketone substrate interacts with the active catalyst through hydrogen bonding between the carbonyl oxygen and the N-H proton of the ligand. Simultaneously, the hydride from the ruthenium center is transferred to the carbonyl carbon. This occurs in a single, concerted step via a six-membered transition state.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor to reform the ruthenium hydride species.

The chirality of the beta-amino alcohol ligand creates a chiral environment that dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.

The workflow for this catalytic process is depicted below.

Quantitative Data

The following table presents a summary of the performance of various beta-amino alcohol ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone and its derivatives.

| Ligand | Substrate | Base | H-donor | Yield (%) | ee (%) | Reference |

| (1S,2R)-1-Amino-2-indanol | Acetophenone | KOH | i-PrOH | >95 | 95 (R) | [6] |

| (1R,2S)-Norephedrine | Acetophenone | KOH | i-PrOH | 98 | 85 (R) | [6] |

| (1S,2S)-TsDPEN | Acetophenone | KOH | i-PrOH | 99 | 98 (S) | [7] |

| (1S,2R)-1-Amino-2-indanol | p-Chloroacetophenone | KOH | i-PrOH | 96 | 94 (R) | [6] |

| (1S,2R)-1-Amino-2-indanol | p-Methoxyacetophenone | KOH | i-PrOH | 99 | 96 (R) | [6] |

| TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, a diamine ligand that operates by a similar bifunctional mechanism. |

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl₂(p-cymene)]₂

-

Chiral β-amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol)

-

Potassium hydroxide (KOH)

-

Isopropanol (i-PrOH), anhydrous

-

Acetophenone (freshly distilled)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk tube under an argon atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral β-amino alcohol ligand (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL).

-

The mixture is stirred at room temperature for 20 minutes to form the pre-catalyst.

-

In a separate Schlenk tube, a solution of potassium hydroxide (0.05 mmol) in isopropanol (5 mL) is prepared.

-

To the pre-catalyst solution, the KOH solution is added, followed by the addition of acetophenone (1.0 mmol).

-

The reaction mixture is stirred at room temperature and monitored by TLC or GC.

-

Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the chiral 1-phenylethanol.

-

The enantiomeric excess is determined by chiral HPLC analysis.[6]

Synthesis of Chiral Beta-Amino Alcohol Ligands

A common and versatile method for the synthesis of chiral beta-amino alcohols is the reduction of N-protected alpha-amino acids.

Experimental Protocol: Synthesis of a Chiral Beta-Amino Alcohol from an N-protected Amino Acid

Materials:

-

N-Boc-L-Alanine

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-Boc-L-alanine (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Red-Al® in toluene (e.g., 65 wt. %, ~2.2 equiv) dropwise to the stirred amino acid solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess hydride by the slow, dropwise addition of ethyl acetate, followed by the slow addition of water.

-

Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the chiral alcohol products is a critical measure of the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Experimental Protocol: General Procedure for Chiral HPLC Analysis of 1-Phenylethanol

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 Series or equivalent with a UV detector.

-

Chiral Column: Chiralcel OD-H or Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm or 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of racemic 1-phenylethanol in the mobile phase (e.g., 1 mg/mL).

-

Prepare a solution of the synthesized 1-phenylethanol product in the mobile phase at a similar concentration.

-